molecular formula C8H13Cl3O2 B14163953 Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester CAS No. 4189-10-0

Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester

Cat. No.: B14163953
CAS No.: 4189-10-0
M. Wt: 247.5 g/mol
InChI Key: AFGFYWOVFUGCLA-UHFFFAOYSA-N
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Description

Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C8H13Cl3O2. It is an ester derived from butyric acid and 2,2,2-trichloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester typically involves the esterification of butyric acid with 2,2,2-trichloroethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Butyric acid+2,2,2-trichloroethanolButyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester+Water\text{Butyric acid} + \text{2,2,2-trichloroethanol} \rightarrow \text{this compound} + \text{Water} Butyric acid+2,2,2-trichloroethanol→Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester+Water

Industrial Production Methods: In industrial settings, the production of this ester may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield.

Types of Reactions:

    Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of butyric acid and 2,2,2-trichloroethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Nucleophiles such as amines or alcohols, catalysts like pyridine.

Major Products Formed:

    Hydrolysis: Butyric acid and 2,2,2-trichloroethanol.

    Reduction: 2-ethylbutanol and 2,2,2-trichloroethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Chemistry:

  • Used as a reagent in organic synthesis for the protection of hydroxyl and amino groups.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Utilized in biochemical research to study enzyme-catalyzed reactions involving esters.

Medicine:

  • Investigated for potential use in drug delivery systems due to its ability to form stable esters with various drugs.

Industry:

  • Applied in the production of fragrances and flavors due to its ester functionality.
  • Used as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester involves its hydrolysis to release butyric acid and 2,2,2-trichloroethanol. The butyric acid can then participate in various biochemical pathways, while 2,2,2-trichloroethanol can act as a solvent or reactant in further chemical reactions.

Comparison with Similar Compounds

    Butyric acid, 2-ethyl-, ethyl ester: Similar ester but with ethyl group instead of 2,2,2-trichloroethyl group.

    Butyric acid, 2-methyl-, ethyl ester: Another ester with a methyl group on the butyric acid and an ethyl ester group.

Uniqueness: Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming stable intermediates in chemical reactions.

This comprehensive overview highlights the significance of this compound in various fields and its unique chemical properties

Properties

CAS No.

4189-10-0

Molecular Formula

C8H13Cl3O2

Molecular Weight

247.5 g/mol

IUPAC Name

2,2,2-trichloroethyl 2-ethylbutanoate

InChI

InChI=1S/C8H13Cl3O2/c1-3-6(4-2)7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3

InChI Key

AFGFYWOVFUGCLA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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